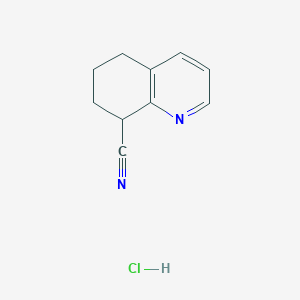

5,6,7,8-Tetrahydroquinoline-8-carbonitrile hydrochloride

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-8-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h2,5-6,9H,1,3-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIQFRAWNFTBMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=CC=N2)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydroquinoline-8-carbonitrile hydrochloride typically involves the reaction of 5,6,7,8-tetrahydroquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5,6,7,8-Tetrahydroquinoline-8-carbonitrile hydrochloride can undergo oxidation reactions to form quinoline derivatives.

Reduction: The compound can be reduced to form various hydrogenated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or sodium ethoxide are employed in substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Hydrogenated tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Chemistry: 5,6,7,8-Tetrahydroquinoline-8-carbonitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of quinoline derivatives on biological systems. It is also investigated for its potential as a pharmacological agent.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinoline-8-carbonitrile hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key analogs of 5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride are compared below based on substituents, molecular weight, and functional groups:

Notes:

- Positional Isomerism: The 1,2,3,4-tetrahydroquinoline analog (CAS 50741-37-2) lacks saturation in the benzo ring, reducing steric bulk and altering electronic conjugation compared to the 5,6,7,8-derivative .

- Substituent Effects : The 8-Cl analog (CAS 106057-23-2) exhibits enhanced electrophilicity, enabling Suzuki-Miyaura couplings, whereas the 8-CN group in the target compound favors hydrogen-bonding interactions .

- Salt Formation : Hydrochloride salts (e.g., target compound and CAS 56717-19-2) improve aqueous solubility, critical for biological applications .

Critical Findings and Challenges

- Synthetic Challenges: Attempts to derivatize 8-hydroxyquinoline analogs (e.g., CAS 14631-46-0) often lead to unexpected oxidation products, highlighting the sensitivity of tetrahydroquinoline derivatives to reaction conditions .

- Positional Isomerism Impact : 1,2,3,4-THQ derivatives exhibit lower thermal stability due to reduced conjugation, limiting their utility in high-temperature catalysis compared to 5,6,7,8-THQ analogs .

- Biological Selectivity: Minor substituent changes (e.g., CN vs. NH₂) drastically alter receptor binding profiles, necessitating precise structural control in drug design .

Biological Activity

5,6,7,8-Tetrahydroquinoline-8-carbonitrile hydrochloride is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, pharmacological evaluations, and biological mechanisms of this compound, highlighting its potential therapeutic applications.

Synthesis and Structural Characteristics

5,6,7,8-Tetrahydroquinoline derivatives can be synthesized through various methods, including cyclization reactions involving appropriate precursors. The introduction of substituents at the 8-position significantly influences the biological activity of these compounds. For instance, modifications to the tetrahydroquinoline structure have shown to enhance anti-inflammatory and anticancer properties .

1. Anti-inflammatory Activity

Research indicates that certain derivatives of 5,6,7,8-tetrahydroquinoline exhibit significant anti-inflammatory effects. For instance, a study demonstrated that specific modifications led to compounds that effectively reduced inflammation in rat models of carrageenan-induced paw edema and adjuvant arthritis .

2. Anticancer Activity

Several studies have reported the antiproliferative effects of 5,6,7,8-tetrahydroquinoline derivatives against various cancer cell lines. For example:

- Microtubule Depolymerization : Compounds derived from this scaffold have been shown to inhibit tubulin assembly and demonstrate potent antiproliferative activity in cancer cell lines such as MDA-MB-435 .

- Reactive Oxygen Species (ROS) Induction : Some derivatives induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and cell death .

3. Opioid Receptor Modulation

Certain tetrahydroquinoline derivatives have been characterized as μ-opioid receptor agonists and δ-opioid receptor antagonists. These compounds show promise in reducing pain without the typical side effects associated with traditional opioids .

Case Study 1: Anti-inflammatory Effects

In a comparative study examining the anti-inflammatory effects of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, it was found that these compounds exhibited significant inhibition of inflammatory mediators in vitro and in vivo models .

Case Study 2: Anticancer Potency

A series of tetrahydroquinoline derivatives were tested for their cytotoxicity against various cancer cell lines. The most active compound demonstrated an IC50 value of 9.0 nM against MDA-MB-435 cells, indicating a strong potential for development as an anticancer agent .

Data Tables

| Compound | Activity | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | Anti-inflammatory | 50 | COX inhibition |

| Compound B | Anticancer | 9 | Microtubule disruption |

| Compound C | Opioid modulation | N/A | MOR agonism/DOR antagonism |

Q & A

Basic: What are the key synthetic routes for preparing 5,6,7,8-tetrahydroquinoline-8-carbonitrile derivatives?

The synthesis of tetrahydroquinoline-8-carbonitrile derivatives typically involves functionalization at the 8-position of the tetrahydroquinoline scaffold. One approach employs lithiation-cyanation sequences :

- Lithiation : Treat 5,6,7,8-tetrahydroquinoline with n-butyllithium to generate 8-lithio-5,6,7,8-tetrahydroquinoline, which is highly reactive .

- Cyanation : React the lithiated intermediate with a cyanating agent (e.g., trimethylsilyl cyanide or a nitrile electrophile) to introduce the carbonitrile group.

Alternatively, cyclocondensation strategies can be used. For example, cyclohexanone reacts with nitrile-containing reagents (e.g., benzylidenemalononitrile) in the presence of ammonium acetate to form tetrahydroquinoline-carbonitrile derivatives .

Key considerations : Control reaction temperature (<-78°C for lithiation) and use anhydrous conditions to avoid side reactions.

Basic: What analytical techniques are critical for characterizing 5,6,7,8-tetrahydroquinoline-8-carbonitrile hydrochloride?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm regioselective substitution at the 8-position and assess purity. For example, the amine proton in 8-amino derivatives resonates at δ 3.2–3.5 ppm .

- X-ray Crystallography : Determines absolute stereochemistry and molecular conformation. Single-crystal structures of related tetrahydroquinoline derivatives (e.g., ruthenium complexes) have been resolved with R factors <0.05 .

- Elemental Analysis : Validate stoichiometry (e.g., Cl content in hydrochloride salts).

Methodological tip : For hygroscopic samples, use deuterated solvents with minimal water content to prevent signal broadening.

Advanced: How do solvent and temperature influence the stability of 5,6,7,8-tetrahydroquinoline derivatives during reactions?

Evidence shows that reaction conditions significantly impact product outcomes:

- Dichloromethane (DCM) : At ambient conditions, DCM stabilizes intermediates (e.g., 8-amino derivatives form stable ruthenium complexes in 85% yield) .

- Toluene at Reflux : Prolonged heating (>4 hours) can induce oxidative dehydrogenation , converting tetrahydroquinoline ligands to imine-containing products (e.g., 65–90% yield of dehydrogenated ruthenium complexes) .

Experimental design : Monitor reactions in real-time using P NMR (for metal complexes) or UV-Vis spectroscopy to detect intermediate species.

Advanced: What role do 5,6,7,8-tetrahydroquinoline derivatives play in catalytic systems?

These derivatives serve as ligands in coordination chemistry due to their tunable electronic and steric properties:

- Ruthenium Catalysts : 8-Amino-5,6,7,8-tetrahydroquinoline hydrochloride forms complexes with RuCl(PPh), enabling catalytic applications in oxidation and polymerization reactions .

- Asymmetric Catalysis : Chiral derivatives (e.g., (S)-5,6,7,8-tetrahydroquinolin-8-amine dihydrochloride) act as ligands for iridium(III) centers, enhancing enantioselectivity in organic transformations .

Optimization strategy : Modify the 8-position substituent (e.g., amino vs. carbonitrile) to adjust ligand donor strength and catalytic activity.

Advanced: How to resolve contradictory data in reaction outcomes involving tetrahydroquinoline derivatives?

Contradictions often arise from subtle experimental variables :

- Case Study : In , reactions in DCM yield stable ruthenium complexes, while toluene at reflux produces dehydrogenated products. This discrepancy highlights the solvent’s role in stabilizing intermediates vs. promoting oxidation.

Resolution steps :- Replicate experiments under identical conditions (solvent purity, temperature control).

- Use multiple characterization methods (e.g., P NMR and X-ray) to confirm product identity.

- Perform kinetic studies to track reaction pathways.

Advanced: What strategies are effective for synthesizing enantiopure this compound?

- Chiral Resolution : Convert racemic mixtures to diastereomeric salts (e.g., using chiral acids like tartaric acid) and recrystallize .

- Asymmetric Catalysis : Employ chiral auxiliaries or catalysts during cyanation. For example, (S)-BINOL-derived catalysts can induce enantioselectivity in nitrile additions .

Validation : Use vibrational circular dichroism (VCD) to confirm absolute configuration .

Basic: How to purify this compound?

- Salt Formation : Convert the free base to its hydrochloride salt via HCl gas or concentrated HCl in ethanol, improving crystallinity .

- Recrystallization : Use solvent pairs like ethanol/diethyl ether to remove impurities. For hygroscopic samples, work under inert atmosphere.

Advanced: What mechanistic insights exist for the reactivity of the 8-carbonitrile group?

The electron-withdrawing nitrile group:

- Activates Adjacent Positions : Facilitates nucleophilic substitution at the 7-position in tetrahydroquinoline derivatives.

- Stabilizes Metal Complexes : Enhances ligand-metal charge transfer in catalytic systems (e.g., ruthenium-mediated oxidations) .

Supporting data : Computational studies (DFT) can predict electrophilic/nucleophilic sites for targeted functionalization.

Advanced: How to evaluate the biological activity of 5,6,7,8-tetrahydroquinoline-8-carbonitrile derivatives?

- Anticancer Screening : Use MTT assays against cancer cell lines (e.g., HeLa or MCF-7) and compare IC values to established drugs .

- Antimicrobial Testing : Assess inhibition zones in agar diffusion assays against E. coli or S. aureus .

Note : Hydrochloride salts improve aqueous solubility for in vitro assays.

Advanced: What are the challenges in scaling up tetrahydroquinoline-carbonitrile synthesis?

- Lithiation Safety : n-Butyllithium requires strict temperature control (-78°C) and inert atmosphere to prevent decomposition .

- Cyanide Handling : Use fume hoods and avoid exposure to moisture (risk of HCN release).

Scale-up tip : Replace pyrophoric reagents with safer alternatives (e.g., Grignard reagents for lithiation steps).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.